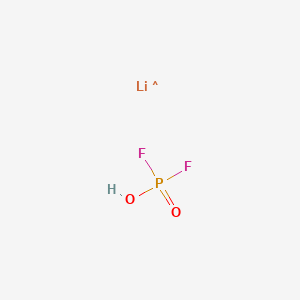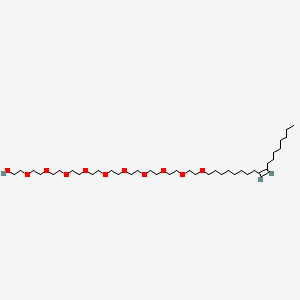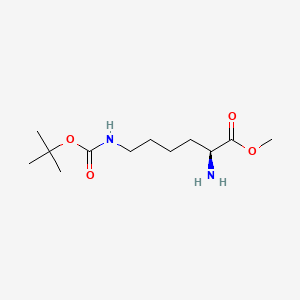
Phenylthiohydantoin histidine)
Overview
Description
Phenylthiohydantoin histidine is a derivative of histidine, an essential amino acid, and is commonly used in protein sequencing. This compound is formed during the Edman degradation process, which is a method used to sequence amino acids in a peptide . The phenylthiohydantoin derivative is crucial for identifying the amino acid sequence in proteins, making it an important tool in biochemistry and molecular biology .
Mechanism of Action
Target of Action
Phenylthiohydantoin Histidine (PTH-Histidine) is primarily used in protein sequencing procedures . Its primary target is the Edman degradation process, a method used to analyze the sequence of amino acids in a peptide . In this process, PTH-Histidine is formed as a result of the reaction between phenyl isothiocyanate and the N-terminal histidine residue of a peptide .
Mode of Action
PTH-Histidine interacts with its target, the Edman degradation process, by participating in the sequential removal of amino acids from the N-terminus of the peptide . This reaction results in the formation of a phenylthiohydantoin derivative of the amino acid, which can be identified by high-performance liquid chromatography (HPLC) .
Biochemical Pathways
The formation of PTH-Histidine is part of the broader biochemical pathway of protein sequencing. The Edman degradation process, in which PTH-Histidine plays a crucial role, is a key step in this pathway . The downstream effects of this process include the identification and analysis of the amino acid sequence of the peptide .
Pharmacokinetics
The efficiency of the edman degradation process and the subsequent identification of pth-histidine via hplc can be influenced by various factors, including the specific conditions of the hplc system .
Result of Action
The result of the action of PTH-Histidine is the successful identification of the amino acid sequence of a peptide. This is achieved through the formation of PTH-Histidine during the Edman degradation process and its subsequent identification via HPLC . This information is crucial for understanding the structure and function of proteins.
Action Environment
The action of PTH-Histidine is influenced by various environmental factors. For instance, the conditions of the HPLC system, including the choice of column, mobile phase, and elution program, can affect the resolution and identification of PTH-Histidine . Additionally, the pH and temperature of the reaction environment can also impact the efficiency of the Edman degradation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylthiohydantoin histidine is synthesized through the Edman degradation process. In this method, phenyl isothiocyanate reacts with the N-terminal amino group of a peptide under mildly alkaline conditions to form a phenylthiocarbamoyl derivative . This derivative is then treated with an acid to yield the phenylthiohydantoin derivative of the amino acid .
Industrial Production Methods
The industrial production of phenylthiohydantoin histidine involves automated protein sequencers that perform the Edman degradation process. These sequencers use high-performance liquid chromatography (HPLC) to separate and identify the phenylthiohydantoin derivatives of amino acids .
Chemical Reactions Analysis
Types of Reactions
Phenylthiohydantoin histidine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The phenylthiohydantoin group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate for the initial reaction and acids for the subsequent steps . The conditions typically involve mildly alkaline environments for the initial reaction and acidic conditions for the final step .
Major Products Formed
The major product formed from these reactions is the phenylthiohydantoin derivative of histidine, which is used for protein sequencing .
Scientific Research Applications
Phenylthiohydantoin histidine has several scientific research applications, including:
Chemistry: Used in the Edman degradation process for sequencing amino acids in peptides.
Biology: Helps in understanding protein structures and functions by identifying amino acid sequences.
Medicine: Assists in identifying protein biomarkers for diseases and understanding protein-related pathologies.
Comparison with Similar Compounds
Phenylthiohydantoin histidine is unique compared to other phenylthiohydantoin derivatives due to the presence of the imidazole ring in histidine, which can participate in various interactions such as cation-π, π-π stacking, and hydrogen-π interactions . Similar compounds include phenylthiohydantoin derivatives of other amino acids, such as phenylthiohydantoin alanine and phenylthiohydantoin glycine .
Properties
IUPAC Name |
(5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMZNRKVSFJBK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)


![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)


![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)



![2-(chloromethyl)oxirane;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B3068181.png)

